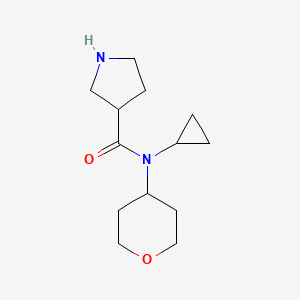

3-クロロ-1-(4-(メトキシメチル)インドリン-1-イル)プロパン-1-オン

説明

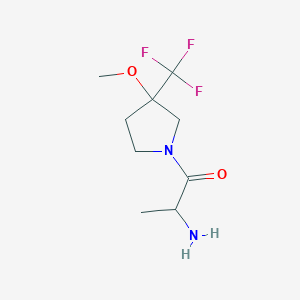

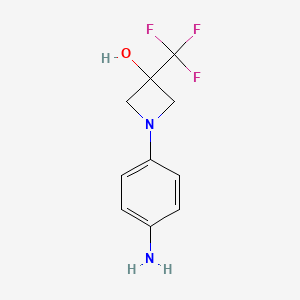

3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a compound known for its significant relevance in organic chemistry and potential applications in various scientific fields. This compound, owing to its unique chemical structure, has garnered interest for its synthesis and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically starts with readily available precursors such as indoline and methoxymethyl chloride.

Reaction Conditions: A common method involves chlorination of indoline using thionyl chloride to introduce the chlorine atom at the desired position

Purification: Following the reaction, the compound is usually purified via crystallization or column chromatography to achieve high purity.

Industrial Production Methods:

Scaling Up: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the availability of raw materials.

Environmental Considerations: Industrial production emphasizes minimizing waste and recycling solvents to adhere to green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming oxidized derivatives which may be analyzed for enhanced or altered bioactivity.

Reduction: Reduction of the compound can lead to the formation of various reduced analogs, contributing to the exploration of its chemical versatility.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides under appropriate conditions (basic/acidic).

Major Products Formed:

Oxidized Forms: Products of oxidation with varying degrees of oxygen incorporation.

Reduced Forms: Reduction products with altered hydrogen content.

Substituted Derivatives: Various functionalized products depending on the substituents introduced.

Chemistry:

Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Reaction Mechanisms: Studied for understanding reaction pathways and mechanisms.

Biology:

Biological Assays: Utilized in various assays to understand its interaction with biological targets.

Medicine:

Drug Development: Explored for potential therapeutic applications due to its structural properties.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.

Industry:

Material Science: Investigated for potential use in developing new materials or coatings.

Molecular Targets and Pathways:

Enzymatic Interactions: The compound may act on specific enzymes, modifying their activity.

Signal Pathways: Can influence various cellular signaling pathways, leading to altered cellular responses.

Comparison Criteria:

Structural Uniqueness: Compared to other indoline derivatives, 3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one has a unique combination of a chlorine atom and a methoxymethyl group which could contribute to distinct chemical and biological properties.

Functional Group Variations: Differences in functional groups lead to varying reactivities and applications.

科学的研究の応用

虚血性脳卒中の神経保護剤

“3-クロロ-1-(4-(メトキシメチル)インドリン-1-イル)プロパン-1-オン”などのインドリン誘導体は、虚血性脳卒中の治療のための多機能神経保護剤の設計および合成に使用されてきました . これらの化合物は、H2O2誘発RAW 264.7細胞死に対して有意な保護効果を示しました . いくつかの化合物は、酸素グルコース剥奪/再灌流(OGD/R)誘発神経損傷における細胞生存率を有意に上昇させました .

抗酸化活性

インドリン誘導体は、有意な抗酸化活性を有することが判明しています . この特性により、神経変性疾患や老化など、酸化ストレスが重要な役割を果たすさまざまな用途で役立ちます。

抗炎症活性

インドリン誘導体は、抗炎症活性を示すことが実証されています . これらの化合物は、BV-2細胞によるTNF-α、IL-6、およびNOなどの炎症性サイトカインのLPS誘発分泌を低下させることが判明しています .

抗ウイルス活性

“3-クロロ-1-(4-(メトキシメチル)インドリン-1-イル)プロパン-1-オン”が属するインドール誘導体クラスは、抗ウイルス活性を有することが判明しています . これにより、新しい抗ウイルス薬の開発のための潜在的な候補となります。

抗癌活性

インドール誘導体は、抗癌活性を有することも判明しています . これにより、”3-クロロ-1-(4-(メトキシメチル)インドリン-1-イル)プロパン-1-オン”および同様の化合物は、新しい抗癌薬の開発に使用できる可能性があります。

抗菌活性

インドール誘導体は、抗菌活性を有することが判明しています . これにより、新しい抗菌剤の開発における潜在的な用途が示唆されます。

類似化合物との比較

1-(4-(Methoxymethyl)indolin-1-yl)propan-2-one: Lacks the chlorine atom, which affects its reactivity.

3-Chloro-1-(4-hydroxyindolin-1-yl)propan-1-one: Substitution of the methoxymethyl group with a hydroxy group, leading to different chemical behavior.

1-(4-(Ethoxymethyl)indolin-1-yl)propan-3-one: Variation in alkyl group affects solubility and reactivity.

特性

IUPAC Name |

3-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUKWTWZNLSECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C2CCN(C2=CC=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)

![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)

![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropanenitrile](/img/structure/B1490287.png)

![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)